Cas no 1261753-52-9 (5-Phenylpyrimidine-2-carbaldehyde)

5-Phenylpyrimidine-2-carbaldehyde is a versatile aromatic aldehyde featuring a pyrimidine core substituted with a phenyl group at the 5-position and a formyl group at the 2-position. This compound serves as a valuable intermediate in organic synthesis, particularly in the preparation of pharmaceuticals, agrochemicals, and functional materials. Its reactive aldehyde group enables facile derivatization through condensation, nucleophilic addition, or cyclization reactions, while the phenylpyrimidine scaffold contributes to structural diversity and potential bioactivity. The compound's well-defined structure and high purity make it suitable for precision applications in medicinal chemistry and materials science. Its stability under standard conditions ensures reliable handling and storage.
5-Phenylpyrimidine-2-carbaldehyde structure
1261753-52-9 structure
Product Name:5-Phenylpyrimidine-2-carbaldehyde
CAS No:1261753-52-9
MF:C11H8N2O
MW:184.19402217865
CID:4817128
Update Time:2025-06-21

5-Phenylpyrimidine-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-phenylpyrimidine-2-carbaldehyde
    • 5-Phenylpyrimidine-2-carboxaldehyde
    • 5-Phenylpyrimidine-2-carbaldehyde
    • Inchi: 1S/C11H8N2O/c14-8-11-12-6-10(7-13-11)9-4-2-1-3-5-9/h1-8H
    • InChI Key: PSBCJDSTLVDCGN-UHFFFAOYSA-N
    • SMILES: O=CC1=NC=C(C=N1)C1C=CC=CC=1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 182
  • XLogP3: 1.6
  • Topological Polar Surface Area: 42.8

5-Phenylpyrimidine-2-carbaldehyde Pricemore >>

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Additional information on 5-Phenylpyrimidine-2-carbaldehyde

Introduction to 5-Phenylpyrimidine-2-carbaldehyde (CAS No. 1261753-52-9)

5-Phenylpyrimidine-2-carbaldehyde, identified by the Chemical Abstracts Service Number (CAS No.) 1261753-52-9, is a significant compound in the realm of organic chemistry and pharmaceutical research. This heterocyclic aldehyde derivative has garnered attention due to its versatile structural framework, which makes it a valuable scaffold for the development of novel bioactive molecules. The compound features a pyrimidine core substituted with a phenyl group at the 5-position and an aldehyde functionality at the 2-position, providing multiple sites for chemical modification and functionalization.

The structural motif of 5-Phenylpyrimidine-2-carbaldehyde positions it as a promising candidate for various applications, particularly in medicinal chemistry and drug discovery. The pyrimidine ring is a well-documented pharmacophore in many therapeutic agents, including antiviral, anticancer, and antimicrobial drugs. The presence of the aldehyde group further enhances its utility, as aldehydes are frequently employed in condensation reactions to form Schiff bases, heterocycles, and other complex structures. These attributes make the compound an attractive building block for synthesizing molecules with tailored biological activities.

In recent years, there has been a surge in research focused on developing small-molecule inhibitors targeting various disease pathways. 5-Phenylpyrimidine-2-carbaldehyde has been explored as a key intermediate in the synthesis of inhibitors that modulate enzyme activity and cellular processes. For instance, studies have highlighted its potential in designing compounds that interact with kinases and other signaling proteins involved in cancer progression. The phenyl substituent at the 5-position of the pyrimidine ring can be leveraged to optimize binding affinity and selectivity, while the aldehyde group serves as a reactive site for further derivatization.

One of the most compelling aspects of 5-Phenylpyrimidine-2-carbaldehyde is its role in generating libraries of compounds for high-throughput screening (HTS). Researchers have utilized this scaffold to develop novel chemotypes with inhibitory effects on enzymes such as Janus kinases (JAKs) and tyrosine kinases. These kinases are aberrantly activated in several types of cancer and inflammatory diseases, making them prime targets for therapeutic intervention. The ability to modify both the phenyl and aldehyde functionalities allows for fine-tuning of physicochemical properties, such as solubility, permeability, and metabolic stability, which are critical factors in drug development.

Advances in computational chemistry and molecular modeling have further enhanced the utility of 5-Phenylpyrimidine-2-carbaldehyde. By leveraging structure-based drug design (SBDD) approaches, researchers can predict how modifications to the scaffold will influence binding interactions with biological targets. This has led to the identification of lead compounds with improved potency and reduced toxicity. Additionally, virtual screening techniques have enabled rapid evaluation of large compound libraries derived from this scaffold, accelerating the discovery process.

The synthesis of 5-Phenylpyrimidine-2-carbaldehyde itself is an area of active interest. Modern synthetic methodologies have been developed to produce this compound with high yield and purity, often involving multi-step reactions starting from commercially available precursors. Techniques such as palladium-catalyzed cross-coupling reactions and transition-metal-mediated transformations have been particularly useful in constructing the desired pyrimidine core. These synthetic strategies not only provide efficient routes to 5-Phenylpyrimidine-2-carbaldehyde but also offer insights into scalable production methods for derivatives.

In conclusion, 5-Phenylpyrimidine-2-carbaldehyde (CAS No. 1261753-52-9) represents a fascinating compound with broad applications in pharmaceutical research. Its unique structural features make it an ideal candidate for generating novel bioactive molecules targeting various diseases. As research continues to uncover new therapeutic opportunities, compounds derived from this scaffold are expected to play a pivotal role in developing next-generation drugs. The ongoing exploration of its synthetic pathways and biological activities underscores its significance as a cornerstone in medicinal chemistry innovation.

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